Cas no 93031-27-7 ((2S)-5-methylhexan-2-ol)

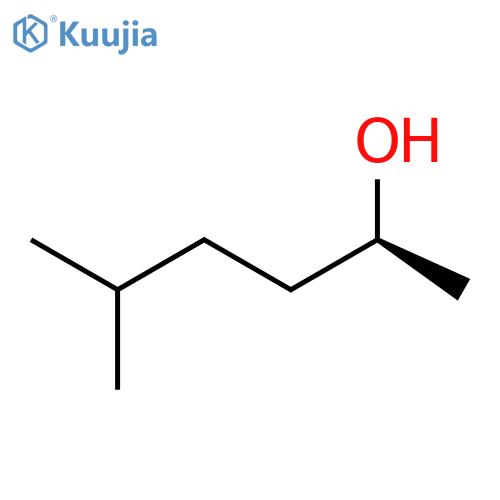

(2S)-5-methylhexan-2-ol structure

商品名:(2S)-5-methylhexan-2-ol

(2S)-5-methylhexan-2-ol 化学的及び物理的性質

名前と識別子

-

- 2-Hexanol, 5-methyl-, (2S)-

- (2S)-5-methylhexan-2-ol

- 93031-27-7

- ZDVJGWXFXGJSIU-ZETCQYMHSA-N

- EN300-1835041

- SCHEMBL8370838

-

- インチ: InChI=1S/C7H16O/c1-6(2)4-5-7(3)8/h6-8H,4-5H2,1-3H3/t7-/m0/s1

- InChIKey: ZDVJGWXFXGJSIU-ZETCQYMHSA-N

計算された属性

- せいみつぶんしりょう: 116.120115130Da

- どういたいしつりょう: 116.120115130Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 50.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2

(2S)-5-methylhexan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835041-10.0g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1835041-5g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 5g |

$1614.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-1.0g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1835041-5.0g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1835041-10g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 10g |

$2393.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-1g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 1g |

$557.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-0.1g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 0.1g |

$490.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-0.5g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 0.5g |

$535.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-0.05g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 0.05g |

$468.0 | 2023-09-19 | ||

| Enamine | EN300-1835041-0.25g |

(2S)-5-methylhexan-2-ol |

93031-27-7 | 0.25g |

$513.0 | 2023-09-19 |

(2S)-5-methylhexan-2-ol 関連文献

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

93031-27-7 ((2S)-5-methylhexan-2-ol) 関連製品

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量